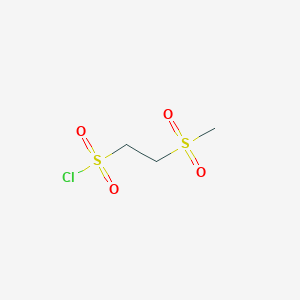

2-Methanesulfonylethane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-methylsulfonylethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO4S2/c1-9(5,6)2-3-10(4,7)8/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZORNLFTBYVOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71350-98-6 | |

| Record name | 2-methanesulfonylethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methanesulfonylethane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of methane and sulfuryl chloride in a radical reaction:

CH4+SO2Cl2→CH3SO2Cl+HCl

Another method includes the chlorination of methanesulfonic acid with thionyl chloride or phosgene:

CH3SO3H+SOCl2→CH3SO2Cl+SO2+HCl

CH3SO3H+COCl2→CH3SO2Cl+CO2+HCl

Biological Activity

2-Methanesulfonylethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in biochemical research due to its potential biological activities. This article aims to elucidate its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview of its pharmacological properties.

- Molecular Formula : C3H7ClO2S2

- Molecular Weight : 187.66 g/mol

- CAS Number : 71350-98-6

2-Methanesulfonylethane-1-sulfonyl chloride acts primarily as a competitive inhibitor of dihydropteroate synthetase, an enzyme critical in the folic acid synthesis pathway in bacteria. By inhibiting this enzyme, the compound interferes with bacterial growth and proliferation, similar to other sulfonamide compounds.

Biological Activity

The biological activity of 2-methanesulfonylethane-1-sulfonyl chloride can be summarized as follows:

- Antimicrobial Activity : It exhibits significant antibacterial properties by disrupting folate synthesis, which is essential for nucleic acid production in bacteria .

- Cellular Effects : The compound may influence various cellular processes through its interaction with enzymes involved in metabolic pathways, although specific cellular effects have not been extensively documented.

Pharmacokinetics

The pharmacokinetic profile of sulfonamides, including 2-methanesulfonylethane-1-sulfonyl chloride, generally includes:

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted via urine, with renal clearance being a significant route.

Research Findings and Case Studies

Several studies have explored the applications and effects of 2-methanesulfonylethane-1-sulfonyl chloride within various contexts:

Comparison with Similar Compounds

Chemical Identity :

Hazard Profile :

- GHS Hazard Statements : H314 (causes severe skin burns) and H335 (may cause respiratory irritation).

- Precautionary Measures : Use personal protective equipment (PPE), including gloves, masks, and protective eyewear. Avoid inhalation and skin contact .

Applications : Primarily used as a sulfonating agent in organic synthesis and pharmaceutical intermediate preparation .

Comparison with Structurally Similar Compounds

2-Trifluoromethanesulfonylethane-1-sulfonyl Chloride

- CAS No.: 1803584-10-2

- Molecular Formula : C₃H₄ClF₃O₄S₂

- Molecular Weight : 260.64 g/mol

- Key Differences :

- The trifluoromethyl (-CF₃) group replaces the methyl (-CH₃) group, enhancing electron-withdrawing properties and thermal stability.

- Higher molecular weight (260.64 vs. 206.66) due to fluorine substitution.

- Applications : Used as a reference standard for drug impurity analysis and specialty reagent in fluorinated compound synthesis .

2-Phenylethane-1-sulfonyl Chloride

- CAS No.: 4025-71-2

- Molecular Formula : C₈H₉ClO₂S

- Molecular Weight : 204.68 g/mol

- Key Differences :

- Aromatic phenyl group introduces π-π stacking interactions, influencing solubility and reactivity.

- Lower sulfonyl chloride density compared to aliphatic analogs.

- Applications : Intermediate for synthesizing sulfonamide derivatives and bioactive molecules .

Methanesulfonyl Chloride (MSCl)

- CAS No.: 124-63-0

- Molecular Formula : CH₃ClO₂S

- Molecular Weight : 114.55 g/mol

- Key Differences :

- Simpler structure with a single sulfonyl chloride group, leading to higher volatility (boiling point: ~164°C).

- More reactive in sulfonation reactions due to smaller steric hindrance.

- Applications : Widely employed in industrial sulfonation and as a laboratory reagent .

Comparative Data Table

| Parameter | 2-Methanesulfonylethane-1-sulfonyl Chloride | 2-Trifluoromethanesulfonylethane-1-sulfonyl Chloride | 2-Phenylethane-1-sulfonyl Chloride | Methanesulfonyl Chloride |

|---|---|---|---|---|

| CAS No. | 71350-98-6 | 1803584-10-2 | 4025-71-2 | 124-63-0 |

| Molecular Weight | 206.66 | 260.64 | 204.68 | 114.55 |

| Key Functional Groups | -CH₃, -SO₂Cl | -CF₃, -SO₂Cl | -Ph, -SO₂Cl | -CH₃, -SO₂Cl |

| Hazards | H314, H335 | Similar to aliphatic sulfonyl chlorides | H302, H315 | H314, H335 |

| Primary Applications | Pharmaceutical intermediates | Drug impurity analysis | Sulfonamide synthesis | Industrial sulfonation |

Reactivity and Stability Insights

- Electron-Withdrawing Effects : The trifluoromethyl group in 2-Trifluoromethanesulfonylethane-1-sulfonyl chloride increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the methyl analog .

- Steric Effects : The phenyl group in 2-phenylethane-1-sulfonyl chloride reduces reactivity in sterically hindered environments but enhances stability in aromatic systems .

- Thermal Stability : Methanesulfonyl chloride’s lower molecular weight correlates with higher volatility and faster decomposition under heat compared to bulkier analogs .

Q & A

Q. What are the recommended laboratory synthesis protocols for 2-Methanesulfonylethane-1-sulfonyl chloride, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via chlorination of methanesulfonic acid derivatives or by reacting methane with sulfuryl chloride under controlled conditions . Key steps include:

Reaction Setup : Use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Purification : Distillation or recrystallization from non-polar solvents (e.g., hexane) to isolate the product.

Characterization : Validate purity using ¹H/¹³C NMR (peaks for sulfonyl and methyl groups at δ ~3.3 ppm and δ ~1.2 ppm, respectively) and FT-IR (S=O stretching at 1350–1160 cm⁻¹) .

- Data Table : Example Reaction Conditions

| Reagent | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| SO₂Cl₂ | 80–100 | CCl₄ | 65–75 |

Q. What safety protocols are critical when handling 2-Methanesulfonylethane-1-sulfonyl chloride?

- Methodological Answer :

- PPE : Chemical-resistant gloves (e.g., nitrile), gas masks for organic vapors (JIS T 8152), and safety goggles (JIS T 8147) .

- First Aid : For inhalation, move to fresh air; for skin contact, rinse immediately with water and remove contaminated clothing .

- Storage : In airtight containers under inert gas (N₂/Ar) to prevent moisture ingress .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms involving 2-Methanesulfonylethane-1-sulfonyl chloride?

- Methodological Answer : Conflicting mechanistic data (e.g., nucleophilic substitution vs. radical pathways) can be analyzed using:

Density Functional Theory (DFT) : Model transition states to compare activation energies for competing pathways .

Kinetic Isotope Effects (KIE) : Differentiate between concerted and stepwise mechanisms.

- Case Study : A 2025 study used DFT to show that steric hindrance in cyclopentyl derivatives favors SN2 over SN1 mechanisms .

Q. What strategies optimize regioselectivity in sulfonylation reactions using this reagent?

- Methodological Answer : Regioselectivity is influenced by:

Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the sulfonyl chloride group.

Catalysis : Lewis acids (e.g., AlCl₃) stabilize transition states in aromatic sulfonylation .

- Data Table : Solvent Effects on Yield

| Solvent | Reaction Time (h) | Yield (%) | Regioselectivity (para:ortho) |

|---|---|---|---|

| DCM | 4 | 70 | 3:1 |

| Toluene | 6 | 55 | 1:1 |

Q. How can researchers troubleshoot low yields in multi-step syntheses involving this compound?

- Methodological Answer : Common issues and solutions:

Hydrolysis : Trace moisture degrades sulfonyl chloride. Use molecular sieves or anhydrous Na₂SO₄ during workup .

Side Reactions : Competing elimination pathways in basic conditions. Optimize pH (neutral to slightly acidic) .

Analytical Validation : Use LC-MS to detect byproducts (e.g., sulfonic acids) and adjust stoichiometry .

Data Contradiction Analysis

Q. Why do reported melting points for 2-Methanesulfonylethane-1-sulfonyl chloride vary across studies?

- Methodological Answer : Discrepancies arise from:

Purity : Impurities (e.g., unreacted sulfonic acid) lower observed melting points. Validate via HPLC (>98% purity) .

Polymorphism : Crystallization conditions (e.g., solvent, cooling rate) affect crystal lattice stability.

- Data Table : Reported Melting Points

| Source | Melting Point (°C) | Purity Method |

|---|---|---|

| NIST (2023) | 45–47 | GC-MS |

| Synthetic Study (2025) | 42–44 | HPLC |

Experimental Design Guidelines

Q. How should researchers design kinetic studies for reactions involving this compound?

- Methodological Answer :

Quench-and-Analyze : Aliquot reactions at timed intervals and analyze via GC or NMR.

Variable Control : Fix temperature (±0.5°C) and monitor solvent dielectric constant.

Data Normalization : Reference internal standards (e.g., 2-fluorobiphenyl) to quantify yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.